2-(Benzyloxy)-3-[2-(benzyloxy)-3-[2-(benzyloxy)-3-hydroxypropoxy]propoxy]-1-propanol
Beschreibung
2-(Benzyloxy)-3-[2-(benzyloxy)-3-[2-(benzyloxy)-3-hydroxypropoxy]propoxy]-1-propanol is a polyether alcohol featuring a propanol backbone with three benzyloxy groups and a terminal hydroxy group. Its structure consists of repeating propoxy units substituted with benzyloxy moieties, creating a branched, highly functionalized molecule. This configuration enhances its solubility in organic solvents while maintaining moderate polarity due to the hydroxy group .
Eigenschaften
Molekularformel |
C30H38O7 |
|---|---|
Molekulargewicht |
510.6 g/mol |
IUPAC-Name |
3-[3-(3-hydroxy-2-phenylmethoxypropoxy)-2-phenylmethoxypropoxy]-2-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C30H38O7/c31-16-28(35-18-25-10-4-1-5-11-25)21-33-23-30(37-20-27-14-8-3-9-15-27)24-34-22-29(17-32)36-19-26-12-6-2-7-13-26/h1-15,28-32H,16-24H2 |
InChI-Schlüssel |
GMAPTDPGUCKKBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(CO)COCC(COCC(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-[2-(benzyloxy)-3-[2-(benzyloxy)-3-hydroxypropoxy]propoxy]-1-propanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-hydroxycyclobutanone with benzylic alcohols under acid-catalyzed conditions . This reaction sequence can afford the desired product in good to high yields, depending on the solvent and reaction conditions used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)-3-[2-(benzyloxy)-3-[2-(benzyloxy)-3-hydroxypropoxy]propoxy]-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy ketones, while reduction may produce benzyloxy alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-3-[2-(benzyloxy)-3-[2-(benzyloxy)-3-hydroxypropoxy]propoxy]-1-propanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-3-[2-(benzyloxy)-3-[2-(benzyloxy)-3-hydroxypropoxy]propoxy]-1-propanol involves its interaction with specific molecular targets and pathways. The benzyloxy groups may play a role in binding to target molecules, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Functional Differences
| Compound Name | Functional Groups | Unique Features | Applications |
|---|---|---|---|
| Target Compound | 3× benzyloxy, 1× hydroxy, polyether chains | Branched structure with multiple benzyloxy groups; enhanced lipophilicity | Drug delivery, organic synthesis |
| 1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol | Phosphate, 2× benzyloxy, hydroxy | Phosphate group introduces ionic interactions; higher reactivity | Enzyme inhibition, nucleotide analogs |
| 3-(4-Benzyloxyphenyl)propan-1-ol | Single benzyloxy, phenyl group | Simpler structure; lacks polyether chains | Antimicrobial research |
| (R)-3-(Benzyloxy)-2-hydroxypropanoic acid | Carboxylic acid, benzyloxy, hydroxy | Acidic functional group; chiral center influences biological activity | Peptide synthesis, chiral intermediates |
Key Observations:
Benzyloxy vs. Phosphate Functionality : The target compound’s benzyloxy-dominated structure contrasts with phosphate-containing analogs (e.g., 1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol), which exhibit higher polarity and reactivity due to the phosphate group .
Branching Complexity : Compared to simpler analogs like 3-(4-Benzyloxyphenyl)propan-1-ol, the target’s polyether branching may improve its ability to interact with hydrophobic biological targets, such as lipid membranes .
Chirality and Functional Groups: Unlike (R)-3-(Benzyloxy)-2-hydroxypropanoic acid, the target lacks a carboxylic acid group, reducing its acidity but increasing its stability in neutral environments .
Solubility and Reactivity
Table 2: Physicochemical Properties
| Compound Name | Solubility (Water) | Reactivity Highlights |
|---|---|---|
| Target Compound | Low | Stable under basic conditions; ether cleavage possible via hydrogenolysis |
| 1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol | Moderate | Phosphate group enables nucleophilic substitution or hydrolysis |
| Methyl 2-amino-3-(benzyloxy)propanoate hydrochloride | High | Hydrochloride salt enhances aqueous solubility; amine group supports conjugation |
Key Observations:
- The target compound’s low water solubility is typical of benzyloxy-rich structures, limiting its use in aqueous systems but favoring lipid-based applications.
- Phosphate-containing analogs (e.g., ) show improved solubility and versatility in reactions like phosphorylation or enzyme binding .
- Hydrochloride salts (e.g., Methyl 2-amino-3-(benzyloxy)propanoate hydrochloride) demonstrate how ionic modifications can overcome solubility limitations in the target compound’s analogs .
Table 3: Application-Specific Comparisons
| Compound Name | Biological Activity | Industrial Use |
|---|---|---|
| Target Compound | Limited direct data; potential as a prodrug scaffold | Solvent additive, polymer synthesis |
| 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid | Peptide synthesis, protease inhibition | Pharmaceutical intermediate |
| 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL | Anticancer, antimicrobial activity | Specialty chemicals, agrochemicals |
Key Observations:
- The target compound’s applications remain exploratory compared to well-studied analogs like 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid, which is validated in peptide synthesis .
- Fluorinated analogs (e.g., 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL) demonstrate how minor substituent changes (F vs. benzyloxy) can enhance bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
